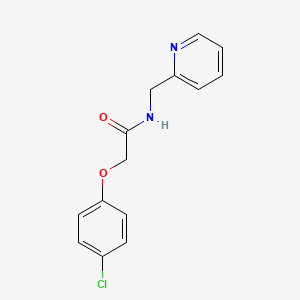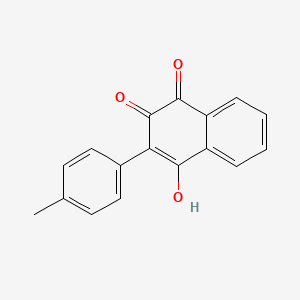![molecular formula C15H21N3O2S B5784761 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide, also known as AG1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a critical role in cell growth, differentiation, and survival.
Mecanismo De Acción
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide acts as a competitive inhibitor of the ATP-binding site on the EGFR tyrosine kinase domain. By binding to this site, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide prevents the activation of downstream signaling pathways that are involved in cell growth and survival. This leads to the inhibition of cell proliferation and induction of cell death in cancer cells.
Biochemical and Physiological Effects
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been shown to have several biochemical and physiological effects on cells. In cancer cells, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide inhibits the growth and survival of cells by inducing cell cycle arrest and apoptosis. In addition, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In neuronal cells, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been shown to protect against oxidative stress and inflammation, which are key factors in the development and progression of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide in lab experiments is its high selectivity and potency as an EGFR inhibitor. This allows researchers to specifically target the EGFR signaling pathway without affecting other cellular processes. Additionally, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is a small molecule inhibitor, which makes it easier to use in cell-based assays and animal models.
One limitation of using 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is that it may not be effective in all types of cancer cells or neurological disorders. Additionally, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide may have off-target effects on other proteins or pathways, which could lead to unintended consequences.
Direcciones Futuras
There are several future directions for the use of 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide in scientific research. One direction is to study the role of EGFR in the development and progression of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more potent and selective EGFR inhibitors that can be used in clinical settings for the treatment of cancer and neurological disorders.
In conclusion, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is a potent and selective inhibitor of the EGFR tyrosine kinase that is widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Additionally, several future directions for the use of 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide in scientific research have been identified.
Métodos De Síntesis
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form 4-methyl-N-(thiosemicarbazide)benzamide. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form the final product, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide.
Aplicaciones Científicas De Investigación
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is widely used in scientific research to study the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells by blocking the activation of EGFR signaling pathways. Additionally, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been used to study the role of EGFR in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12-2-4-13(5-3-12)14(19)17-15(21)16-6-7-18-8-10-20-11-9-18/h2-5H,6-11H2,1H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZRBVVWHVXESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)

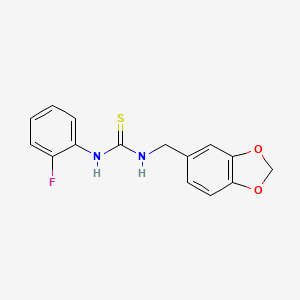

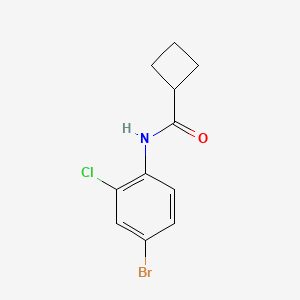
![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
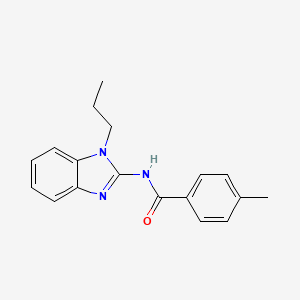
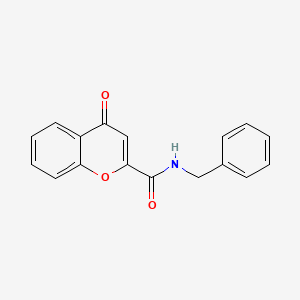
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
